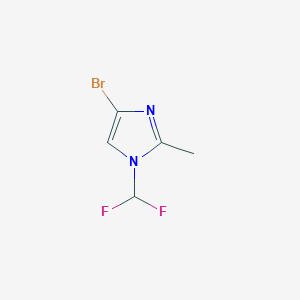

![molecular formula C22H19N3O2S B2601153 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-64-9](/img/structure/B2601153.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications . It has been synthesized and evaluated for its anti-inflammatory activity .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a melting point of 231–233 °C .Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound has a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications

Anti-Cancer Activity

This compound has shown promise in the field of oncology. Isoxazole derivatives of the compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . One derivative, in particular, induced G2/M cell cycle arrest and activated p53, leading to apoptosis via mitochondrial-dependent pathways . This suggests potential use in cancer therapy, especially for colon cancer models.

Anti-Inflammatory Properties

Derivatives of the compound have been explored for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These findings are supported by molecular docking studies, indicating the compound’s potential as an anti-inflammatory agent.

Antimicrobial and Antiviral Applications

The compound has been found to have applications in antimicrobial and antiviral treatments. It has been used as a chelating ligand in coordination chemistry, which is relevant in the development of new drugs with antibacterial and antiviral properties .

Corrosion Inhibition

In the field of materials science, the compound has been studied for its corrosion inhibiting properties. Investigations have included surface studies using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), as well as theoretical examinations using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . This suggests potential applications in protecting metals from corrosion.

Anti-Tubercular Agents

Research has been conducted on derivatives of the compound for their potential use as anti-tubercular agents. These studies are particularly important given the need for new treatments against drug-resistant strains of tuberculosis .

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin, which are key players in inflammation and pain signaling .

Result of Action

The molecular and cellular effects of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide’s action include the suppression of inflammation and pain signaling . This is achieved through the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide. For instance, the compound’s anti-inflammatory properties can be influenced by the presence of other inflammatory agents in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemical substances .

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-15-6-5-7-16(12-15)21(26)25(14-17-8-3-4-11-23-17)22-24-19-10-9-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXADJSQDYTILA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

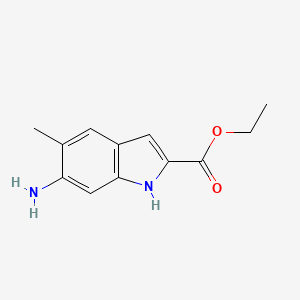

![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

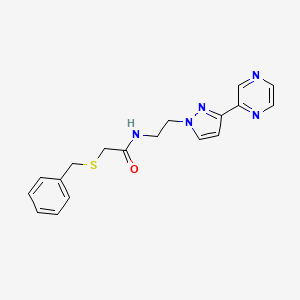

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2601077.png)

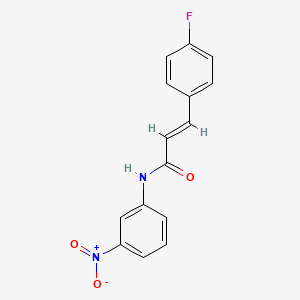

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)